prostaglandin E3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

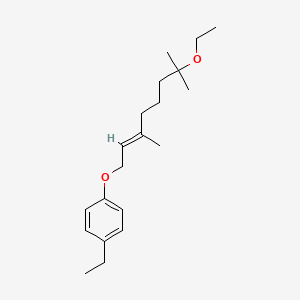

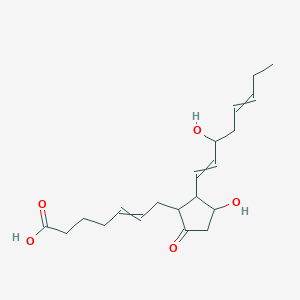

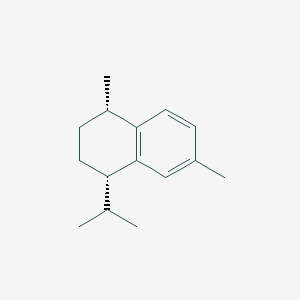

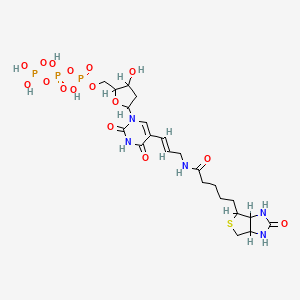

Prostaglandin E3 is a naturally occurring prostaglandin formed via the cyclooxygenase metabolism of eicosapentaenoic acid . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. They are derived enzymatically from fatty acids and play crucial roles in various biological processes, including inflammation, vasodilation, and inhibition of platelet aggregation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin E3, often involves complex multi-step processes. One unified strategy for synthesizing prostaglandins involves the use of biocatalytic retrosynthesis. This method includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . These steps are crucial for setting the critical stereochemical configurations under mild conditions.

Industrial Production Methods: Industrial production of this compound can involve biosynthesis from eicosapentaenoic acid using enzyme systems isolated from biological sources, such as ram seminal vesicles . This method allows for the production of this compound with high yield and sufficient molar radioactivity for biological investigations.

Analyse Chemischer Reaktionen

Types of Reactions: Prostaglandin E3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like Baeyer–Villiger monooxygenase and reducing agents like ketoreductase . These reactions typically occur under mild conditions to preserve the compound’s stereochemistry.

Major Products: The major products formed from these reactions include various stereoisomers of this compound, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Prostaglandin E3 has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of prostaglandins. Its unique structure and reactivity make it an important target for synthetic chemists.

Biology: In biological research, this compound is studied for its role in inflammation and immune response.

Medicine: this compound has potential therapeutic applications in treating conditions like inflammation and cancer.

Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting inflammatory and immune-related diseases.

Wirkmechanismus

Prostaglandin E3 exerts its effects by interacting with specific receptors on target cells. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways . This compound regulates the expression and activation of protein kinase A, which is critical for macrophage polarization and other cellular processes . By modulating these pathways, this compound can exert anti-inflammatory and anti-tumor effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Prostaglandin E3 is part of a larger family of prostaglandins, which includes prostaglandin E1, prostaglandin E2, and prostaglandin F2α . These compounds share similar structures but differ in their biological activities and applications.

Uniqueness: What sets this compound apart is its formation from eicosapentaenoic acid and its unique anti-inflammatory properties. Unlike other prostaglandins, this compound has been shown to selectively promote M2a polarization while inhibiting M1 and tumor-associated macrophage polarization, making it a promising candidate for anti-inflammatory and anti-cancer therapies .

Eigenschaften

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOMORHDRONZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862416 |

Source

|

| Record name | 11,15-Dihydroxy-9-oxoprosta-5,13,17-trien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)

![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)

![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)

![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)